molecular formula C19H21NOS B1613870 2-methyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-22-4

2-methyl-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613870
CAS No.: 898782-22-4
M. Wt: 311.4 g/mol
InChI Key: YISMXVJEKUIPBF-UHFFFAOYSA-N
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Description

2-methyl-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C19H21NOS and a molecular weight of 311.44 g/mol It is known for its unique structure, which includes a benzophenone core substituted with a thiomorpholine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone derivatives with thiomorpholine and methylating agents. One common method includes the following steps:

    Formation of the Benzophenone Derivative: Benzophenone is reacted with a suitable halogenating agent to introduce a halogen atom at the desired position.

    Thiomorpholine Substitution: The halogenated benzophenone is then reacted with thiomorpholine under basic conditions to form the thiomorpholine-substituted benzophenone.

    Methylation: Finally, the thiomorpholine-substituted benzophenone is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of 2-methyl-4’-thiomorpholinomethyl benzophenone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The methyl group and thiomorpholine ring can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

2-methyl-4’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a photoinitiator in polymerization reactions.

Mechanism of Action

The mechanism of action of 2-methyl-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and benzophenone core allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzophenone: Lacks the thiomorpholine ring, making it less versatile in chemical reactions.

    4’-thiomorpholinomethyl benzophenone: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-methylbenzophenone:

Uniqueness

2-methyl-4’-thiomorpholinomethyl benzophenone is unique due to the presence of both the thiomorpholine ring and the methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-4-2-3-5-18(15)19(21)17-8-6-16(7-9-17)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISMXVJEKUIPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642897
Record name (2-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-22-4
Record name Methanone, (2-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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